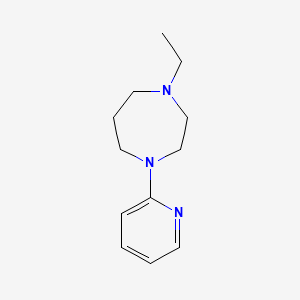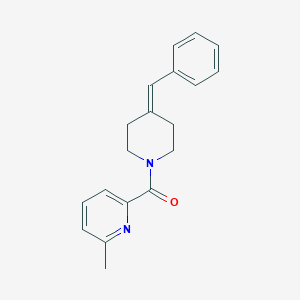![molecular formula C19H23NO2 B7584467 (4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone, commonly known as BHOM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BHOM belongs to the class of compounds known as opioids and has been found to exhibit potent analgesic properties. In recent years, BHOM has been the subject of extensive research aimed at understanding its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
BHOM acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain perception. The compound binds to these receptors, leading to the activation of a cascade of events that ultimately results in the inhibition of pain signals. BHOM has been found to be highly selective for the mu-opioid receptor, which is the primary target for most opioid analgesics.
Biochemical and Physiological Effects:
BHOM has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, BHOM has been found to produce sedative effects, which could make it useful for the treatment of anxiety and sleep disorders. The compound has also been found to produce respiratory depression, which is a common side effect of opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BHOM is its high potency, which makes it useful for in vitro studies that require a small amount of compound. In addition, the compound has a well-defined mechanism of action, which makes it useful for studying the opioid receptor system. However, one limitation of BHOM is its potential for abuse, which could make it difficult to use in clinical studies.
Direcciones Futuras
There are several future directions for research on BHOM. One area of interest is the development of analogs that exhibit improved selectivity and reduced side effects. Another area of interest is the development of formulations that allow for controlled release of the compound, which could improve its efficacy and reduce its potential for abuse. Finally, there is a need for further studies aimed at understanding the long-term effects of BHOM on the body, particularly with regard to its potential for addiction and tolerance.
Métodos De Síntesis
BHOM can be synthesized through a multi-step process that involves the reaction of piperidine with benzaldehyde, followed by the reaction of the resulting compound with 2,5-dioxabicyclo[2.2.1]heptane-2,6-dione. The final product, BHOM, is obtained through a series of purification steps. The synthesis of BHOM has been optimized to yield a high purity product that can be used for both in vitro and in vivo studies.
Aplicaciones Científicas De Investigación
BHOM has been the subject of extensive research aimed at understanding its potential as a therapeutic agent. The compound has been found to exhibit potent analgesic properties, making it a promising candidate for the treatment of pain. In addition, BHOM has been shown to have anti-inflammatory properties, which could make it useful for the treatment of conditions such as arthritis.
Propiedades
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-19(17-13-16-6-7-18(17)22-16)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-5,12,16-18H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUBDCZZDGRJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCC(=CC4=CC=CC=C4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
